

A Comprehensive Technical Guide to N-Cinnamoyl-D,L-valine methyl ester

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Compound of Interest

Compound Name: *N-Cinnamoyl-D,L-valine methyl ester*

Cat. No.: *B12747720*

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This technical guide provides an in-depth overview of **N-Cinnamoyl-D,L-valine methyl ester**, a derivative of the amino acid valine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the compound's identifiers, physicochemical properties, synthesis, and potential biological activities based on related compounds.

Compound Identification and Properties

N-Cinnamoyl-D,L-valine methyl ester is a chemical compound that combines the structural features of cinnamic acid and the amino acid D,L-valine methyl ester.

Table 1: Identifiers and Physicochemical Properties of **N-Cinnamoyl-D,L-valine methyl ester**

Identifier	Value
CAS Number	127750-57-6
Molecular Formula	C ₁₅ H ₁₉ NO ₃
Molecular Weight	261.32 g/mol
IUPAC Name	methyl 3-methyl-2-[[[E]-3-phenylprop-2-enoyl]amino]butanoate
Canonical SMILES	<chem>CC(C)C(C(=O)OC)NC(=O)C=CC1=CC=CC=C1</chem>
InChI Key	FPCRRVNOCVWNIW-HBWSCVEGSA-N
Appearance	Solid (predicted)
XLogP3	2.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	6

Note: Some properties are computationally predicted.

Synthesis of N-Cinnamoyl-valine methyl ester

While a specific protocol for the D,L-racemic mixture was not found, a detailed synthesis for the L-enantiomer, N-Cinnamoyl-L-valine methyl ester, has been described and can be adapted. The synthesis involves the acylation of the amino group of valine methyl ester with cinnamoyl chloride.

Experimental Protocol: Synthesis of N-Cinnamoyl-L-valine methyl ester

This protocol is based on the synthesis of the L-isomer and can be adapted for the D,L-racemic mixture by starting with D,L-valine methyl ester hydrochloride.

Materials:

- L-Valine methyl ester hydrochloride (or D,L-valine methyl ester hydrochloride)
- Cinnamoyl chloride
- Triethylamine
- Anhydrous dichloromethane
- 2 M Hydrochloric acid
- Saturated brine solution
- Magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- To a solution of L-valine methyl ester hydrochloride (1.0 g, 5.96 mmol) and cinnamoyl chloride (0.994 g, 5.96 mmol) in anhydrous dichloromethane (100 ml), add triethylamine (5.41 g, 53 mmol) dropwise.
- Stir the reaction mixture at room temperature for 72 hours.
- Wash the reaction mixture sequentially with 2 M HCl (2 x 100 ml) and saturated brine solution (100 ml).
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield a solid residue.
- Purify the crude product by crystallization from a mixture of ethyl acetate and hexane (1:4) to obtain N-Cinnamoyl-L-valine methyl ester.

Logical Workflow for Synthesis

The synthesis follows a straightforward logical progression from starting materials to the final purified product.



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Figure 1: Synthesis Workflow Diagram

Potential Biological Activities and Signaling Pathways

While specific biological data for **N-Cinnamoyl-D,L-valine methyl ester** is limited in publicly available literature, the broader class of cinnamoyl-amino acid derivatives has been investigated for various biological activities.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties. The conjugation of a cinnamoyl group with amino acid esters can modulate this activity. Studies on various N-cinnamoyl-amino acid esters have shown activity against a range of bacteria and fungi. The lipophilicity introduced by the amino acid ester moiety can influence the compound's ability to penetrate microbial cell membranes.

Table 2: Representative Antimicrobial Activity of Cinnamoyl Derivatives (for illustrative purposes)

Compound Class	Organism	MIC (µg/mL)
Cinnamoyl-amino acid amides	Staphylococcus aureus	125 - >500
	Streptococcus pyogenes	125 - 250
	Candida albicans	62.5 - >500
Cinnamic esters	Candida albicans	~100 - 200
	Aspergillus flavus	~200 - 400

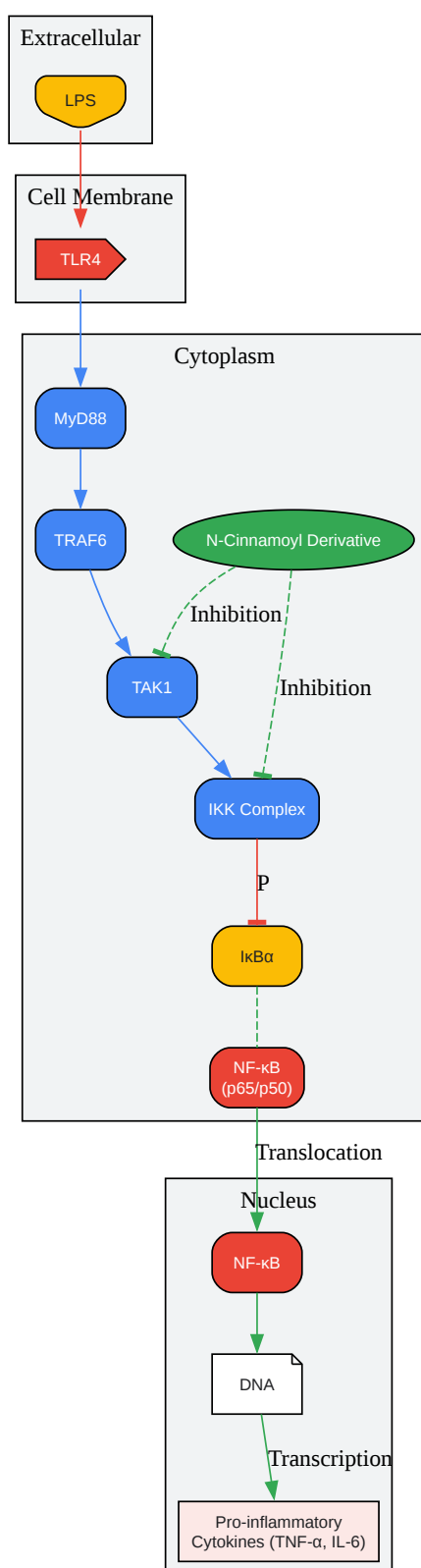
Note: These values are for related cinnamoyl derivatives and not specific to **N-Cinnamoyl-D,L-valine methyl ester**. They are provided to give a general indication of potential activity.

Cytotoxic and Anticancer Activity

Cinnamoyl derivatives have also been explored for their potential as anticancer agents. Studies on various cinnamoyl-amino acid conjugates have demonstrated cytotoxic effects against different cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Modulation of Inflammatory Signaling Pathways

Cinnamoyl derivatives have been shown to modulate inflammatory responses. A key mechanism involves the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, cinnamoyl compounds can reduce the production of inflammatory mediators.



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Figure 2: Putative Anti-inflammatory Signaling Pathway

Conclusion

N-Cinnamoyl-D,L-valine methyl ester is a readily synthesizable compound with potential for biological applications. While specific experimental data on its activity is not extensively documented, the known antimicrobial, antifungal, and cytotoxic properties of the broader class of cinnamoyl-amino acid derivatives suggest that this compound warrants further investigation. Its ability to be synthesized from commercially available starting materials makes it an accessible target for screening in various biological assays. Future research should focus on obtaining quantitative data on its biological activities and elucidating its precise mechanisms of action.

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